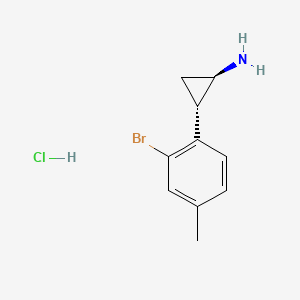
3,3-Diethenylmorpholine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethenylmorpholine, trifluoroacetic acid: is a compound that combines the structural features of morpholine and trifluoroacetic acid Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethenylmorpholine, trifluoroacetic acid typically involves the following steps:
-
Formation of 3,3-Diethenylmorpholine: : This can be achieved through the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethylene groups to the morpholine ring.
-
Addition of Trifluoroacetic Acid: : The resulting 3,3-Diethenylmorpholine is then reacted with trifluoroacetic acid. This step is usually carried out under mild conditions, as trifluoroacetic acid is a strong acid and can readily react with the morpholine derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3,3-Diethenylmorpholine, trifluoroacetic acid would involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3,3-Diethenylmorpholine, trifluoroacetic acid can undergo oxidation reactions, particularly at the ethylene groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the morpholine ring or the ethylene groups. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylene groups. Halogenation using reagents like bromine or chlorine is common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in an organic solvent like dichloromethane at low temperatures.
Major Products
Oxidation: Products may include diols or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is the fully saturated morpholine derivative.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,3-Diethenylmorpholine, trifluoroacetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of morpholine derivatives on biological systems. Its interactions with proteins and enzymes can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of 3,3-Diethenylmorpholine, trifluoroacetic acid are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Diethenylmorpholine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with basic sites on proteins. The morpholine ring can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Diethenylmorpholine: Lacks the trifluoroacetic acid moiety, making it less acidic and potentially less reactive in certain contexts.
Morpholine: A simpler structure without the ethylene groups or trifluoroacetic acid, leading to different chemical properties and reactivity.
Trifluoroacetic Acid: A strong acid without the morpholine ring, used primarily as a reagent in organic synthesis.
Uniqueness
3,3-Diethenylmorpholine, trifluoroacetic acid is unique due to the combination of the morpholine ring and the trifluoroacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C10H14F3NO3 |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
3,3-bis(ethenyl)morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h3-4,9H,1-2,5-7H2;(H,6,7) |
Clé InChI |
MZJPYQBOORFWQR-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(COCCN1)C=C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



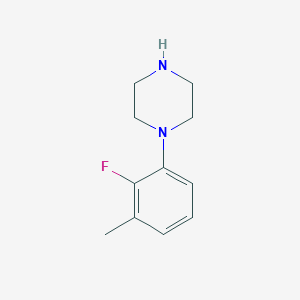
![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)
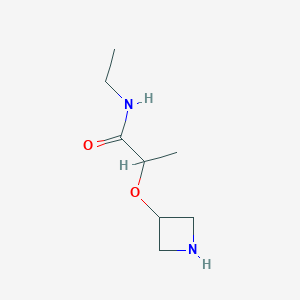
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
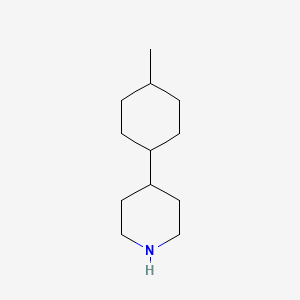
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
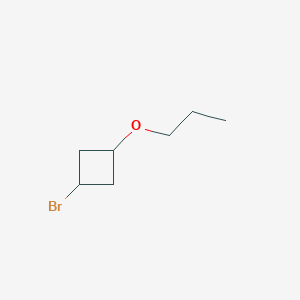


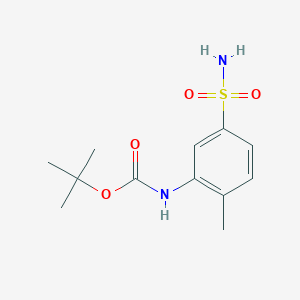
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)
